Increased Lipophilicity Versus the Des‑Methyl Analog
The target compound carries a 3‑methyl substituent on the pyrazole ring that is absent in 2‑bromo‑4‑(1H‑pyrazol‑1‑yl)pyridine (CAS 1159815‑42‑5). PubChem‑computed XLogP3‑AA values are 2.2 for the target and 1.8 for the comparator, representing a +0.4 log P difference that translates to a ~2.5‑fold increase in predicted octanol–water partition coefficient [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.2; MW = 238.08 g mol⁻¹; Heavy atom count = 13 |
| Comparator Or Baseline | 2‑Bromo‑4‑(1H‑pyrazol‑1‑yl)pyridine: XLogP3‑AA = 1.8; MW = 224.06 g mol⁻¹; Heavy atom count = 12 |
| Quantified Difference | ΔXLogP3‑AA = +0.4 (approx. 2.5× higher predicted partition); ΔMW = +14.02 g mol⁻¹ |
| Conditions | PubChem computed properties (XLogP3 3.0, PubChem release 2021.05.07) |
Why This Matters
The higher lipophilicity can improve passive membrane permeability and hydrophobic pocket occupancy for intracellular or CNS targets, reducing the need for downstream lipophilic optimization.
- [1] PubChem Compound Summary for CID 45787958, 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1159817-68-1 View Source
- [2] PubChem Compound Summary for CID 45787957, 2-Bromo-4-(1H-pyrazol-1-yl)pyridine. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1159815-42-5 View Source
